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Compound of Interest

Compound Name: Trichloroethylene

Cat. No.: B050587 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization

of trichloroethylene (TCE) as a versatile precursor in the synthesis of various chlorinated and

fluorinated organic compounds. The information compiled herein is intended to serve as a

comprehensive resource for laboratory-scale synthesis and process development.

Synthesis of Hydrofluorocarbons (HFCs) from
Trichloroethylene
Trichloroethylene is a key industrial starting material for the production of hydrofluorocarbons,

most notably 1,1,1,2-tetrafluoroethane (HFC-134a), a widely used refrigerant. The synthesis is

a two-step process involving the initial hydrofluorination of TCE to 1,1,1-trifluoro-2-chloroethane

(HCFC-133a), followed by a subsequent fluorination to yield the final product.

Step 1: Synthesis of 1,1,1-Trifluoro-2-chloroethane
(HCFC-133a) from Trichloroethylene
The gas-phase hydrofluorination of trichloroethylene is a catalytic process that substitutes

chlorine atoms with fluorine.
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Objective: To synthesize 1,1,1-trifluoro-2-chloroethane (HCFC-133a) from trichloroethylene
via gas-phase hydrofluorination.

Materials:

Trichloroethylene (TCE), ≥99% purity

Anhydrous Hydrogen Fluoride (HF)

Catalyst: Chromium(III) oxide (Cr₂O₃) supported on fluorinated alumina (AlF₃)[1]

Nitrogen (N₂) for inerting

Equipment:

Fixed-bed catalytic reactor (e.g., Inconel® or Hastelloy® tube)

Mass flow controllers for TCE and HF

Tube furnace with temperature controller

Condenser and collection system

Scrubber for unreacted HF and HCl byproduct

Gas chromatograph (GC) for product analysis

Procedure:

Catalyst Activation: The Cr₂O₃/AlF₃ catalyst is activated in situ by heating under a flow of

nitrogen at 400 °C for 8-10 hours.[1]

Reaction Setup: The reactor is heated to the desired reaction temperature, typically ranging

from 250 °C to 330 °C (optimally 280-300 °C).[1]

Reactant Feed: A gaseous mixture of trichloroethylene and hydrogen fluoride is introduced

into the reactor. The molar ratio of HF to TCE is maintained between 5:1 and 10:1.[1] To
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enhance catalyst longevity, a small amount of HCFC-133a (7-25 mol%) can be co-fed with

the TCE.[1]

Reaction: The reaction is carried out at atmospheric pressure. The contact time of the

reactants with the catalyst is typically maintained between 5 and 30 seconds.

Product Collection: The gaseous product stream exiting the reactor is passed through a

condenser to liquefy the products and unreacted starting materials. The condensed mixture

is collected in a chilled receiving vessel.

Purification: The crude product is purified by distillation to separate HCFC-133a from

unreacted TCE, HF, and byproducts such as hydrogen chloride (HCl).

Analysis: The composition of the product mixture is determined by gas chromatography.

Quantitative Data:

Parameter Value Reference

Reaction Temperature 280-300 °C [1]

HF/TCE Molar Ratio 5:1 to 10:1 [1]

HCFC-133a Co-feed 7-25 mol% [1]

Pressure Atmospheric [1]

Catalyst Cr₂O₃ on AlF₃ [1]

Workflow Diagram:
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Caption: Workflow for the synthesis of HCFC-133a from TCE.

Step 2: Synthesis of 1,1,1,2-Tetrafluoroethane (HFC-
134a) from 1,1,1-Trifluoro-2-chloroethane (HCFC-133a)
The second step involves the further fluorination of HCFC-133a to replace the remaining

chlorine atom.
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Objective: To synthesize 1,1,1,2-tetrafluoroethane (HFC-134a) from 1,1,1-trifluoro-2-

chloroethane.

Materials:

1,1,1-Trifluoro-2-chloroethane (HCFC-133a)

Anhydrous Hydrogen Fluoride (HF)

Catalyst: Chromium-based catalyst (e.g., Cr₂O₃)

Nitrogen (N₂) for inerting

Equipment:

Same as in Step 1.

Procedure:

Catalyst Activation: The chromium-based catalyst is activated as described in the previous

protocol.

Reaction Setup: The reactor is heated to a higher temperature, typically in the range of 350-

380 °C.

Reactant Feed: A gaseous mixture of HCFC-133a and HF is fed into the reactor. The molar

ratio of HF to HCFC-133a is typically between 2:1 and 6:1.[2]

Reaction: The reaction is carried out at a pressure of 5 to 20 bar with a contact time of 5 to

30 seconds.[2]

Product Collection and Purification: The product stream is cooled, condensed, and purified

by distillation to separate HFC-134a from unreacted starting materials and HCl.

Quantitative Data:
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Parameter Value Reference

Reaction Temperature 350-380 °C

HF/HCFC-133a Molar Ratio 2:1 to 6:1 [2]

Pressure 5-20 bar [2]

Contact Time 5-30 seconds [2]

Catalyst Chromium-based

Conversion of HCFC-133a ~20% (per pass)

Reaction Pathway Diagram:

Trichloroethylene
(C₂HCl₃)

1,1,1-Trifluoro-2-chloroethane
(C₂H₂F₃Cl)

+HF, -HCl
Cr₂O₃/AlF₃, 280-300°C 1,1,1,2-Tetrafluoroethane

(C₂H₂F₄)

+HF, -HCl
Cr-catalyst, 350-380°C

Click to download full resolution via product page

Caption: Synthesis pathway from TCE to HFC-134a.

Synthesis of Dichloroacetylene from
Trichloroethylene
Dichloroacetylene is a highly reactive compound that can be generated from trichloroethylene
by dehydrochlorination. It is typically prepared and used in situ due to its instability.

Objective: To generate a solution of dichloroacetylene in tetrahydrofuran for subsequent

reactions.

Materials:

Trichloroethylene (TCE)

Potassium hydride (KH), 35-40% dispersion in mineral oil
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Anhydrous tetrahydrofuran (THF)

Methanol (catalytic amount)

Argon or Nitrogen for inert atmosphere

Equipment:

Schlenk flask or a three-necked round-bottom flask

Magnetic stirrer

Syringes for liquid transfer

Argon/Nitrogen inlet

Procedure:

Preparation of KH: The required amount of potassium hydride dispersion is washed with

anhydrous pentane or hexane to remove the mineral oil under an inert atmosphere. The

solvent is carefully decanted. This step should be performed with extreme caution as

potassium hydride is highly reactive.

Reaction Setup: The oil-free potassium hydride is suspended in anhydrous THF in the

reaction flask under an inert atmosphere. The suspension is stirred at room temperature (25

°C).

Reactant Addition: Trichloroethylene (1.0 equivalent) is added to the stirred suspension,

followed by a catalytic amount of methanol (1-2 µL per mmol of TCE).[3]

Reaction: The reaction is allowed to proceed at room temperature for approximately 1 hour,

or until the evolution of hydrogen gas ceases.[3]

Product Solution: The resulting supernatant, a solution of dichloroacetylene in THF, can be

used directly for subsequent reactions. The insoluble potassium chloride and any residual

potassium hydride remain at the bottom of the flask.

Quantitative Data:
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Parameter Value Reference

TCE/KH Molar Ratio 1 : 1.2-1.3 [3]

Solvent Anhydrous THF [3]

Catalyst Methanol (catalytic) [3]

Temperature 25 °C [3]

Reaction Time < 1 hour [3]

Yield of Dichlorovinylimidazole
78-80% (from subsequent

reaction)
[3]

Logical Relationship Diagram:

Trichloroethylene

Dehydrochlorination
(25°C, <1 hr)

Potassium Hydride THF (Solvent) Methanol (Catalyst)

Dichloroacetylene in THF KCl (s), H₂ (g)

Click to download full resolution via product page

Caption: Generation of dichloroacetylene from TCE.

Catalytic Oxidation of Trichloroethylene
The catalytic oxidation of trichloroethylene is an important method for the abatement of this

volatile organic compound, converting it to less harmful substances like CO₂, CO, and HCl.

General Principles
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The catalytic oxidation of TCE typically involves passing a gaseous stream of TCE and air over

a heated metal oxide catalyst. The choice of catalyst significantly influences the reaction

temperature and the product distribution.

Commonly Used Catalysts:

Chromium oxides[4]

Manganese oxides[4]

Cobalt oxides[5]

Nickel oxides[5]

Iron oxides[5]

Supported noble metals (e.g., Platinum)[6]

General Reaction Conditions:

Temperature: 250-550 °C[5]

Reactants: Trichloroethylene in air

Products: Primarily CO₂, CO, and HCl. Chlorinated byproducts such as tetrachloroethylene

(C₂Cl₄), carbon tetrachloride (CCl₄), and chloroform (CHCl₃) can also be formed depending

on the catalyst and reaction conditions.[4]

Cobalt-aluminum mixed oxides derived from hydrotalcite-like precursors have shown high

activity and stability for TCE oxidation.

Experimental Setup (General):

Catalyst Preparation: A Co-Al hydrotalcite is synthesized, followed by calcination to form the

mixed oxide catalyst.

Reactor: A fixed-bed reactor is loaded with the catalyst.
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Reaction: A gaseous mixture of TCE (e.g., 1000-2500 ppmv) and air is passed through the

catalyst bed at a controlled temperature (e.g., starting from 250 °C and gradually increasing).

[4]

Analysis: The composition of the effluent gas is analyzed using techniques such as gas

chromatography-mass spectrometry (GC-MS) to determine the conversion of TCE and the

selectivity towards different products.

Quantitative Data for a CoAl Mixed Oxide Catalyst:

Parameter Value Reference

T₅₀% (50% TCE Conversion) ~395 °C [5]

T₉₀% (90% TCE Conversion) ~450 °C [5]

Catalytic Oxidation Pathway Diagram:

Trichloroethylene
(C₂HCl₃)

Metal Oxide Catalyst
(e.g., CoAlOx)

Air (O₂)

CO₂, CO, HCl

Major Products

C₂Cl₄, CCl₄, CHCl₃

Minor Byproducts

Click to download full resolution via product page

Caption: General pathway for the catalytic oxidation of TCE.

Other Synthetic Applications of Trichloroethylene
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Synthesis of Hexachloro- and Heptachloropropane
Trichloroethylene can react with chloroform and carbon tetrachloride in the presence of a

Lewis acid catalyst like aluminum chloride to produce more complex chlorinated alkanes.

Reaction with Chloroform: Trichloroethylene reacts with chloroform (CHCl₃) to yield

1,1,1,2,3,3-hexachloropropane.

Reaction with Carbon Tetrachloride: The reaction of trichloroethylene with carbon

tetrachloride (CCl₄) produces 1,1,1,2,3,3,3-heptachloropropane.

Detailed, modern experimental protocols for these specific reactions are not readily available in

the surveyed literature, suggesting they may be of more historical or specialized interest.

Trichloroethylene as a Chain Transfer Agent in PVC
Polymerization
Trichloroethylene has been used as a chain transfer agent to control the molecular weight of

polyvinyl chloride (PVC) during its polymerization. However, due to health and environmental

concerns, its use in this application has been largely phased out in favor of other agents. The

mechanism involves the abstraction of a chlorine atom from TCE by the growing polymer

radical, which terminates the polymer chain and initiates a new one.

Due to the decline in its use for this purpose, detailed contemporary protocols are not widely

published. The general principle involves adding a specific amount of TCE to the vinyl chloride

monomer before initiating polymerization. The concentration of TCE would be adjusted to

achieve the desired average molecular weight of the resulting PVC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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